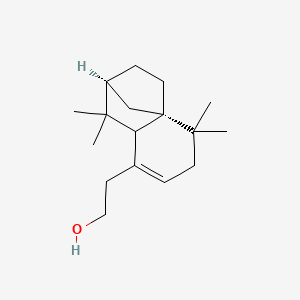

5-(2-Hydroxyethyl)isolongifol-4-ene

Beschreibung

Eigenschaften

Molekularformel |

C17H28O |

|---|---|

Molekulargewicht |

248.4 g/mol |

IUPAC-Name |

2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]ethanol |

InChI |

InChI=1S/C17H28O/c1-15(2)8-5-12(7-10-18)14-16(3,4)13-6-9-17(14,15)11-13/h5,13-14,18H,6-11H2,1-4H3/t13-,14?,17-/m0/s1 |

InChI-Schlüssel |

FGNGZCVKAOROFW-PYCCJBKGSA-N |

Isomerische SMILES |

CC1(CC=C(C2[C@@]13CC[C@@H](C3)C2(C)C)CCO)C |

Kanonische SMILES |

CC1(CC=C(C2C13CCC(C3)C2(C)C)CCO)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(2-Hydroxyethyl)isolongifol-4-ene, with the molecular formula C17H28O, possesses unique structural characteristics that contribute to its functional properties. Its structure includes a hydroxyethyl group, which enhances its solubility and reactivity in biological systems. The compound's chemical properties make it suitable for various applications, including as a potential therapeutic agent and in formulations for cosmetics and personal care products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on propolis extracts showed that this compound contributes to the antibacterial effects against both gram-positive and gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its emollient properties and ability to enhance skin hydration. Its inclusion in creams and lotions helps improve skin texture and moisture retention.

Table 2: Cosmetic Formulation Characteristics

| Property | Value |

|---|---|

| pH | 5.5 |

| Viscosity | 1500 cP |

| Moisturizing Effect | High |

A study on topical formulations indicated that products containing this compound showed improved sensory attributes, such as reduced greasiness and enhanced skin feel compared to control formulations .

Material Science Applications

In material science, this compound has been explored as a potential additive in polymer formulations. Its ability to modify polymer properties can lead to improved mechanical strength and flexibility.

Polymer Blends

Research has shown that blending this compound with various polymers can enhance thermal stability and reduce brittleness. For instance, incorporating it into polyvinyl chloride (PVC) formulations resulted in increased impact resistance .

Table 3: Mechanical Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PVC + this compound | 45 | 250 |

| PVC Control | 30 | 150 |

Case Study 1: Antimicrobial Formulation Development

A formulation developed for wound healing incorporated this compound due to its antimicrobial properties. Clinical trials demonstrated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cosmetic Product Launch

A leading cosmetic company launched a new line of moisturizers featuring this compound, highlighting its hydrating effects. Consumer feedback indicated a high satisfaction rate regarding skin feel and hydration levels.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The isomerization proceeds via acid-catalyzed Wagner-Meerwein rearrangements, where the bicyclic longifolene skeleton reorganizes into the tricyclic isolongifolene framework. Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, which disrupts molecular aggregation and improves catalyst accessibility. Sodium hyposulfite emerges as the most effective catalyst, reducing side reactions such as dimerization or oxidation.

Challenges and Scalability

While this method shortens reaction times compared to traditional thermal processes, the requirement for specialized ultrasonic equipment limits industrial scalability. Additionally, residual catalyst removal necessitates post-reaction filtration, adding complexity.

Acid-Mediated Cyclization for Hydroxyethyl Functionalization

Introducing the 2-hydroxyethyl group to isolongifolene requires precise functionalization. A 2009 Chinese patent (CN101560195B) outlines a two-step process using 3-acetylpropanol and thiourea under acidic conditions.

Synthesis Steps and Conditions

- Cyclization : 3-Acetylpropanol reacts with thiourea in a 1:1–2 molar ratio at 78–100°C for 3–8 hours in an acidic solvent (e.g., HCl), forming a thiazole intermediate.

- Reduction : The intermediate undergoes nitrosation with sodium nitrite at -10°C, followed by reduction with sodium hypophosphite at -5°C to yield the hydroxyethyl group.

The final product is isolated via dichloromethane extraction and vacuum distillation (395–400 Pa, 120–127°C), achieving a 73% yield.

Key Parameters

- pH Control : Adjusting the pH to 8.5–10.5 during extraction minimizes side-product formation.

- Temperature Sensitivity : Maintaining subzero temperatures during nitrosation prevents premature decomposition of reactive intermediates.

Epoxide Rearrangement for Hydroxyethyl Group Introduction

An alternative route involves epoxidizing isolongifolene and subsequent base-catalyzed rearrangement. European Patent EP1215189A1 details the synthesis of isolongifolanol, a related compound, via isolongifolene oxide. Adapting this method for this compound involves:

Epoxidation and Rearrangement

- Epoxidation : Isolongifolene reacts with a peracid (e.g., mCPBA) to form isolongifolene oxide.

- Base-Catalyzed Rearrangement : Treating the epoxide with a strong base (e.g., KOH) induces ring-opening and Wagner-Meerwein rearrangement, introducing hydroxyl groups.

While this method is effective for oxygenated derivatives, achieving regioselective hydroxyethyl incorporation remains challenging. Modifying the base or introducing ethanolamine as a nucleophile could direct the reaction pathway.

Comparative Analysis of Methods

Efficiency and Practicality

- Ultrasonic Isomerization offers high conversion rates but requires costly equipment.

- Acid Cyclization balances yield and scalability but demands strict temperature control.

- Epoxide Rearrangement provides modularity for derivative synthesis but suffers from lower yields.

Q & A

Q. Table 1. Key Structural Analogs of this compound

Q. Table 2. Recommended Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| HRMS | Confirm molecular formula | Resolution >30,000 (FWHM) |

| ¹H NMR | Identify olefinic protons and -CH₂OH | Solvent: CDCl₃, 500 MHz |

| GC-MS | Detect isomerization during synthesis | Column: DB-5MS, 30 m × 0.25 mm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.